2-Chloro-4-methyl-nicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHOEHCFUPOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573203 | |
| Record name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142266-63-5 | |
| Record name | 2-Chloro-4-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142266-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 2 Chloro 4 Methyl Nicotinic Acid
Classical Synthetic Pathways and their Mechanistic Investigations
Traditional approaches to the synthesis of 2-chloro-4-methyl-nicotinic acid rely on fundamental organic transformations of readily available pyridine (B92270) precursors. Two primary classical routes are the oxidation of a methyl group at the 3-position and the direct chlorination of a corresponding hydroxypyridine.
One established pathway involves the selective oxidation of 2-chloro-3,4-dimethylpyridine. In this method, the methyl group at the 3-position is oxidized to a carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide in an acidic medium are typically employed for this transformation. The mechanism involves the attack of the oxidant on the methyl group, leading to a series of oxidative steps that convert the methyl group first to an alcohol, then to an aldehyde, and finally to the carboxylic acid. The regioselectivity of this reaction, favoring oxidation of the C3-methyl group over the C4-methyl group, is crucial and is influenced by the electronic effects of the chlorine atom and the pyridine nitrogen.
Another classical method is the chlorination of 2-hydroxy-4-methylnicotinic acid. The precursor, 2-hydroxy-4-methylnicotinic acid, can be synthesized via the oxidation of 4-methyl-2-hydroxypyridine. The subsequent chlorination step replaces the hydroxyl group at the 2-position with a chlorine atom. This transformation is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mechanism proceeds via the activation of the hydroxyl group by the chlorinating agent, forming a good leaving group which is then displaced by a chloride ion in a nucleophilic substitution reaction. The tautomeric nature of the 2-hydroxypyridine (B17775), which exists in equilibrium with its 2-pyridone form, plays a key role in this reaction.
Innovations in Synthetic Protocols for Enhanced Yield and Selectivity
To overcome the limitations of classical methods, such as harsh reaction conditions or moderate yields, innovative synthetic protocols have been developed. These focus on multi-step syntheses from various precursors, novel cyclization reactions, and the optimization of reaction parameters.
Modern syntheses often build the target molecule through sequential, high-yielding steps. One such approach begins with the hydrolysis of 2-chloro-4-methyl-nicotinonitrile. The nitrile precursor itself can be prepared via a multi-step reaction starting from (E)-4-(dimethylamino)yl-3-butene-2-ketone and malononitrile, which undergo condensation and a subsequent chlorinating cyclization. The final step is the hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), typically under acidic or basic conditions, to yield the final product.
Another documented multi-step synthesis involves the conversion of existing nicotinic acid esters. For example, a method for producing related nicotinic acid derivatives starts with ethyl 2-chloro-4-methyl nicotinate (B505614) or methyl 2-chloro-4-methyl nicotinate. These precursors can undergo further transformations, such as nucleophilic substitution or modification of existing functional groups, in a controlled, step-wise manner to achieve the desired substitution pattern with high purity.
Constructing the pyridine ring from acyclic (non-ring) precursors is a powerful strategy for synthesizing complex pyridines. These methods, known as cyclization reactions, offer a high degree of flexibility in introducing various substituents. For the synthesis of this compound and its nitrile precursor, a common strategy involves the condensation of a dicarbonyl compound or its equivalent with a compound containing an active methylene (B1212753) group, like malononitrile.
One specific method involves reacting (E)-4-(dimethylamine)yl-3-butene-2-ketone with malononitrile. This is followed by a chlorinating cyclization using a mixture of phosphorus oxychloride and phosphorus pentachloride. This reaction sequence builds the substituted pyridine ring in a regioselective manner. Another innovative approach is the [4+1] cyclization of 3-amino-4-methyl pyridines, which demonstrates how the 4-methyl group can be activated to participate in ring-forming reactions, highlighting a modern strategy for building fused ring systems onto a 4-methylpyridine (B42270) core. chemrxiv.org
The efficiency of synthetic routes is highly dependent on reaction conditions and the use of catalysts. Significant research has focused on optimizing these parameters to maximize yield and selectivity while minimizing waste and cost.
For instance, in the oxidation of 2-chloro-3-alkyl pyridines, a one-step oxidation method using ozone has been developed. google.com This process uses acetate (B1210297) salts of metals like zinc or iron as catalysts and is conducted at temperatures between 20-100 °C. google.com This method is presented as a greener alternative to traditional oxidation with agents like potassium permanganate, as it can be simpler and produce less pollution. google.com In industrial settings, palladium and platinum catalysts are sometimes used to facilitate oxidation and carboxylation, and continuous flow reactors may be employed for better control over reaction parameters and improved throughput.
For chlorination and cyclization steps, the choice of reagents and temperature is critical. The use of phosphorus oxychloride, often in combination with phosphorus pentachloride, is common for both chlorination and cyclization, with optimal temperatures typically in the range of 80–110 °C.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Reaction Step | Reagents/Catalysts | Temperature | Notes | Reference |
|---|---|---|---|---|
| Oxidation | Ozone (O₃), Zinc Acetate or Iron Acetate (catalyst) | 20-100 °C | One-step oxidation of 2-chloro-3-alkyl pyridine. | google.com |
| Oxidation | Potassium Permanganate (KMnO₄) | Controlled | Classical strong oxidant in acidic conditions. | |
| Chlorination/Cyclization | Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | 80-110 °C | Used for converting hydroxyl groups and for chlorinating cyclizations. | |
| Chlorination | Phosphorus Oxychloride (POCl₃) | 125 °C | Used for converting 2-hydroxypyridine derivatives. |
Stereoselective and Regioselective Synthesis Strategies
While this compound is an achiral molecule, meaning it does not have non-superimposable mirror images, the concepts of selectivity are still paramount in its synthesis. The focus lies entirely on regioselectivity , which is the control of which position on the molecule reacts.
Key examples of regioselectivity in the synthesis of this compound include:
Oxidation of 2-chloro-3,4-dimethylpyridine : The oxidation must selectively occur at the C3-methyl group rather than the C4-methyl group. The electronic influence of the adjacent chloro and ring nitrogen atoms directs the oxidant to the desired position.
Chlorination of 2-hydroxy-4-methylnicotinic acid : The reaction must regioselectively replace the hydroxyl group at the C2 position. The inherent reactivity of the 2-pyridone tautomer directs the chlorinating agent to this specific site.
Cyclization Reactions : When building the pyridine ring from acyclic precursors, the reactants must join in the correct orientation to ensure the final placement of the chloro, methyl, and carboxylic acid groups at the 2, 4, and 3 positions, respectively. For example, the [4+1] cyclization of 3-amino-4-methylpyridine (B17607) derivatives is a highly regioselective process. chemrxiv.org
These strategies ensure that the desired constitutional isomer is formed, avoiding the complex and costly separation of unwanted byproducts and making the synthesis efficient and practical.
Elucidating Chemical Reactivity and Transformation Mechanisms of 2 Chloro 4 Methyl Nicotinic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a primary site for reactions such as esterification and amidation, leading to the formation of various derivatives.
Esterification Reactions of 2-Chloro-4-methyl-nicotinic Acid
Esterification of this compound can be achieved through several methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the formation of methyl 2-chloro-4-methylnicotinate and ethyl 2-chloro-4-methylnicotinate are well-documented processes. chemicalbook.comchemscene.com
One established method for esterification is the Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is particularly effective for forming esters under mild conditions. nih.gov The general mechanism involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack by the alcohol. nih.gov
Table 1: Examples of Esterification Products of this compound
| Ester Product | Alcohol Reactant | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-chloro-4-methylnicotinate | Methanol (B129727) | 217811-63-7 | C₈H₈ClNO₂ | 185.61 |
| Ethyl 2-chloro-4-methylnicotinate | Ethanol (B145695) | 50840-02-3 | C₉H₁₀ClNO₂ | 199.63 chemicalbook.comchemscene.com |
| Methyl 2-chloro-4-iodo-nicotinate | Methanol | 185041-05-8 | C₇H₅ClINO₂ | 297.48 scbt.com |
This table presents data for illustrative purposes and is not exhaustive.
Amidation Reactions and Derivative Formation
The carboxylic acid functionality of this compound readily undergoes amidation reactions with various amines to form the corresponding amides. These reactions are crucial in medicinal chemistry for the synthesis of new chemical entities. The general process involves the activation of the carboxylic acid, often by converting it to a more reactive species like an acid chloride, followed by reaction with an amine.
For example, the reaction of 2-chloronicotinic acid with anilines, in the presence of a base like potassium carbonate and using water as a solvent under microwave irradiation, has been reported for the synthesis of 2-arylaminonicotinic acids. researchgate.net Another example is the formation of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, which involves the coupling of two different substituted nicotinic acid derivatives. nih.gov
Table 2: Examples of Amidation Products and Derivatives
| Amide Product | Reactants | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide | 2-chloronicotinoyl chloride and 3-amino-2-chloro-4-methylpyridine | 133627-46-0 | C₁₂H₉Cl₂N₃O | 282.12 nih.gov |
| N-methyl 2-chloro-4-methylnicotinamide | This compound and methylamine | Not specified | C₈H₉ClN₂O | Not specified |
This table provides representative examples of amidation reactions.
Transformations of the Halogen Substituent (Chlorine)
The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to various transformations, most notably nucleophilic aromatic substitution and reductive dehalogenation.
Nucleophilic Aromatic Substitution Reactions
The chlorine atom on the pyridine ring of this compound is a good leaving group in nucleophilic aromatic substitution (SNA) reactions. youtube.com The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the 2-position. youtube.com This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse array of substituted nicotinic acid derivatives.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The regioselectivity of these reactions is often high, with the nucleophile preferentially attacking the carbon atom bearing the halogen. mdpi.com
Reductive Dehalogenation Pathways
Reductive dehalogenation is a process where the chlorine atom is replaced by a hydrogen atom. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation using a palladium catalyst is a common method for the reductive dehalogenation of aryl halides.
In a broader context, microbial degradation can also lead to reductive dehalogenation. For example, Burkholderia sp. strain SJ98 has been shown to initiate the aerobic degradation of 2-chloro-4-nitrophenol (B164951) through reductive dehalogenation. nih.gov While this specific example does not involve this compound, it demonstrates a biologically relevant pathway for dehalogenation. Another example is the glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone. nih.gov
Reactivity of the Pyridine Nucleus
The pyridine ring of this compound, being an aromatic heterocycle, can undergo electrophilic substitution reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The existing substituents on the ring—the chlorine atom, the methyl group, and the carboxylic acid group—will direct any incoming electrophile to specific positions on the ring.
Furthermore, the nitrogen atom of the pyridine ring can act as a nucleophile and a base. It can be protonated by acids or alkylated to form quaternary pyridinium (B92312) salts. The formation of N-oxides by reaction with oxidizing agents is also a characteristic reaction of pyridines, which can subsequently be used to introduce other functional groups. google.com
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. google.combaranlab.orggoogle.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. imperial.ac.ukgoogle.compearson.comharvard.edu In this compound, the outcome of EAS is determined by the cumulative effects of the existing substituents.
The directing effects of the substituents on this compound are as follows:
2-Chloro group : This is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the ortho and para positions (C3 and C5). libretexts.org
3-Carboxylic acid group : This is a strong electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position (C5). google.com
4-Methyl group : This is an electron-donating and activating group that directs incoming electrophiles to the ortho and para positions (C3 and C5). google.comnih.gov
The confluence of these directing effects strongly suggests that electrophilic substitution will preferentially occur at the C5 position. This position is activated by the methyl group and is the target position for all three directing groups. While the C3 position is also targeted by the chloro and methyl groups, it is sterically hindered by the adjacent chloro and carboxylic acid groups.
A pertinent example is the chlorination of a similar compound, 2-methoxy-4-methylnicotinic acid, which yields the 5-chloro derivative, demonstrating the favorability of substitution at this position.
Standard electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The typical reagents for these reactions are presented in the table below. masterorganicchemistry.comdocbrown.info
Table 1: Common Reagents for Electrophilic Aromatic Substitution
| Reaction | Reagents | Active Electrophile |
|---|---|---|
| Nitration | Concentrated HNO₃ and H₂SO₄ | Nitronium ion (NO₂⁺) |
| Halogenation | X₂ (Cl₂, Br₂) and Lewis Acid (e.g., FeX₃) | Halonium ion (X⁺) |
| Sulfonation | Fuming H₂SO₄ (H₂SO₄ + SO₃) | SO₃ or protonated SO₃ |
| Friedel-Crafts Acylation | Acyl halide (RCOX) and Lewis Acid (e.g., AlCl₃) | Acylium ion (RCO⁺) |
| Friedel-Crafts Alkylation | Alkyl halide (RX) and Lewis Acid (e.g., AlCl₃) | Carbocation (R⁺) |
Given the deactivated nature of the pyridine ring in this compound, harsh reaction conditions would likely be necessary to achieve electrophilic substitution. Friedel-Crafts reactions, in particular, are often unsuccessful on pyridine rings. google.com
Functionalization at Unsubstituted Positions of the Pyridine Ring
The unsubstituted C5 and C6 positions of this compound are targets for the introduction of new functional groups, which can significantly alter the molecule's properties and applications.
Functionalization at the C5-Position:
As discussed in the previous section, the C5 position is the most probable site for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation would likely introduce a substituent at this position.
Functionalization at the C6-Position:
Functionalization at the C6 position is more challenging due to the electronic deactivation of the ring and potential steric hindrance. However, specific synthetic strategies can be employed. One powerful method for regioselective functionalization of aromatic and heteroaromatic compounds is Directed ortho Metalation (DoM) . baranlab.orgharvard.eduwikipedia.orgorganic-chemistry.org In this technique, a directing metalation group (DMG) chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org
For this compound, the chloro, carboxylic acid, and methyl groups could all potentially serve as DMGs. The relative directing ability of these groups would determine the site of metalation. The carboxylic acid group is a powerful DMG and would direct metalation to the C2 and C4 positions, which are already substituted. The chloro group can also direct metalation, but typically to the ortho C3 position.
A more plausible approach for functionalizing the C6 position could involve nucleophilic aromatic substitution (SNA_r_) on a related precursor. For instance, the synthesis of 6-Chloro-2-Methoxy-4-Methylnicotinonitrile is achieved from 2,6-Dichloro-4-methylnicotinonitrile by selective nucleophilic substitution with sodium methoxide. chemicalbook.com This indicates that if a suitable leaving group is present at the C6 position of a this compound derivative, it could be displaced by a nucleophile. The reactivity of halopyridines towards nucleophilic substitution is generally high at the 2- and 4-positions, but can also occur at the 6-position. google.comgoogle.com
The synthesis of various substituted pyridines can also be achieved through multi-component reactions or by building the ring from acyclic precursors, allowing for the introduction of substituents at desired positions. acs.orgorganic-chemistry.org
Investigating the Role of the Methyl Group in Reactivity
The methyl group at the C4 position plays a crucial role in modulating the reactivity of this compound through both electronic and steric effects.
Electronic Effects:
The methyl group is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This property increases the electron density of the pyridine ring, making it more nucleophilic and thus more reactive towards electrophiles compared to its non-methylated counterpart. nih.govpearson.com The increased electron density is most pronounced at the ortho (C3 and C5) and para (C6, not present) positions. This activating effect can help to overcome some of the deactivation caused by the electron-withdrawing chloro and carboxylic acid groups, facilitating electrophilic substitution. For example, the presence of methyl groups on a pyridine ring has been shown to significantly lower the temperature required for nitration. sigmaaldrich.com In the context of metal complexes, substituting a pyridine ring with electron-donating groups enhances the donor capability of the ligand. nih.gov
Steric Effects:
The methyl group also exerts a steric hindrance effect, which can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C3 and C5 positions. researchgate.net Studies on methyl-substituted pyridines have demonstrated that ortho-methyl groups can reduce the stability of complexes formed with other molecules due to this steric clash. researchgate.net
Synthesis and Characterization of 2 Chloro 4 Methyl Nicotinic Acid Derivatives and Analogs
Design and Synthesis of Novel Nicotinic Acid Derivatives
The design of new nicotinic acid derivatives often involves leveraging the existing functionalities of the 2-chloro-4-methyl-nicotinic acid core. Synthetic strategies are frequently aimed at modifying the carboxylic acid group, substituting the chlorine atom, or altering the methyl group to introduce diverse structural motifs. These modifications are instrumental in creating libraries of compounds for various research applications. The synthesis of these novel derivatives can be achieved through various organic reactions, including esterification, amidation, and cross-coupling reactions. researchgate.net
Enzymatic synthesis is also a growing field for producing nicotinic acid and its derivatives. frontiersin.orgnih.gov This method is considered more environmentally friendly compared to some traditional chemical syntheses that may require harsh conditions and produce significant waste. frontiersin.orgresearchgate.netnih.gov
Halogenated Pyridine (B92270) Carboxylic Acid Derivatives
Halogenated pyridine carboxylic acids, including this compound, are a significant class of compounds due to the reactivity imparted by the halogen substituent. The chlorine atom at the 2-position makes the molecule susceptible to nucleophilic aromatic substitution, a key reaction for further functionalization. youtube.comacs.org
The synthesis of esters of this compound, such as the methyl and ethyl esters, is a common derivatization. These esters are often used as intermediates in further synthetic transformations.
Methyl 2-chloro-4-methylnicotinate: This ester can be synthesized from this compound through esterification with methanol (B129727). One documented method involves the use of diazomethane, which provides a high yield of the desired product. prepchem.com Another approach involves reacting methyl 2-chloro-4-methyl nicotinate (B505614) with a sodium methylate methanol solution. google.com
Ethyl 2-chloro-4-methylnicotinate: The ethyl ester can be prepared by reacting this compound with ethanol (B145695) in the presence of an acid catalyst. chemscene.comaobchem.comsigmaaldrich.com A detailed synthetic route involves the cyclization of a condensation product with hydrochloric acid and ethanol. patsnap.com
Table 1: Synthesis of 2-Chloro-4-methylnicotinate Esters
| Ester | Starting Material | Reagents | Key Conditions | Reference |
|---|---|---|---|---|
| Methyl 2-chloro-4-methylnicotinate | This compound | Diazomethane, Methanol | Low temperature (-15°C) | prepchem.com |
| Ethyl 2-chloro-4-methylnicotinate | Condensation product II | Hydrochloric acid, Ethanol | Cyclization | patsnap.com |
| Methyl 2-methoxy-4-methyl nicotinate | Ethyl 2-chloro-4-methyl nicotinate | Sodium methylate methanol solution | Internal temperature maintained at 50° C | google.com |
The synthesis of other halogenated nicotinic acid analogs is also of significant interest. These compounds can exhibit different reactivity patterns and biological activities compared to their chlorinated counterparts.
2,6-Dichloronicotinic acid: This compound features two chlorine atoms on the pyridine ring, making it a useful intermediate for creating disubstituted pyridine derivatives. chemicalbook.compharmacyapis.comcymitquimica.com
2,6-Dichloro-5-fluoronicotinic acid: The introduction of a fluorine atom can significantly alter the electronic properties of the molecule. Its synthesis has been described from 2,6-dihydroxy-5-fluoronicotinic acid esters. google.comgoogle.com
5-Halogenated nicotinic acid: Methods for the synthesis of 5-halogenated nicotinic acids have been developed using solid halogenating agents, which offer milder reaction conditions. google.com
Functionalization Strategies for Diverse Structural Motifs
The this compound scaffold can be functionalized in numerous ways to create a wide array of structurally diverse molecules.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles. researchgate.net This reaction is a cornerstone for introducing different functional groups, such as amines, alkoxides, and thiols, onto the pyridine ring. youtube.comthieme-connect.com The reaction is influenced by the electron-withdrawing nature of the substituents on the ring. researchgate.netnih.gov
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orgyoutube.com It allows for the coupling of the 2-chloro position of the nicotinic acid derivative with a variety of boronic acids, leading to the synthesis of biaryl and other complex structures. acs.orgresearchgate.netorganic-chemistry.org
Halogen-Metal Interconversion: This reaction can be used to create organometallic intermediates from halogenated nicotinic acids, which can then be reacted with various electrophiles. nih.gov
Structural Characterization Techniques for Derivatives in Academic Research
The unambiguous determination of the structure of newly synthesized this compound derivatives is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for elucidating the structure of organic molecules. hmdb.cahmdb.cachemicalbook.com They provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the desired structure and the identification of any impurities. echemi.combmrb.io
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. researchgate.netscirp.org For halogenated compounds, the isotopic pattern of the molecular ion peak can confirm the presence and number of halogen atoms. nih.govlibretexts.orgresearchgate.net
Applications of 2 Chloro 4 Methyl Nicotinic Acid in Advanced Organic Synthesis
Utilization as a Key Building Block for Complex Molecules
The strategic placement of reactive sites on the 2-Chloro-4-methyl-nicotinic acid scaffold allows for its use as a foundational component in the synthesis of specialized, high-value chemical entities. The chloro-substituent at the 2-position is susceptible to nucleophilic displacement, providing a handle for introducing a wide variety of functional groups. Simultaneously, the carboxylic acid at the 3-position can be readily converted into esters, amides, or other derivatives, while the pyridine (B92270) ring itself can participate in various chemical transformations.
While its application as a general-purpose building block in the total synthesis of diverse and complex natural products is not extensively documented in current literature, its primary role is in the targeted construction of highly functionalized heterocyclic systems. Its utility is most pronounced in syntheses where the substituted pyridine core is a crucial pharmacophore or active moiety, as seen in the pharmaceutical and agrochemical industries. The reactions involving this compound often leverage its structure to build specific, intricate molecules that are themselves the final target rather than intermediates in a lengthy, divergent synthetic campaign. The reactivity of 2-chloropyridines, in general, allows for reactions with various nucleophiles to create derivatives substituted at the 2-position, making them useful intermediates. nih.govwikipedia.org
Role as a Precursor in Pharmaceutical Compound Synthesis
The pyridine ring is a common feature in many biologically active compounds, and this compound and its close analogs serve as critical intermediates in the production of important pharmaceuticals.
A prominent example is its connection to the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. wur.nlgoogle.com While various synthetic routes exist, a common strategy involves the coupling of two key pyridine-based fragments. One of these fragments is 2-chloro-3-amino-4-picoline (CAPIC), and the other is a 2-substituted nicotinic acid derivative. nih.govresearchgate.net
One of the first-generation commercial syntheses of Nevirapine employed 2-chloronicotinic acid as a starting material. researchgate.netchemistryjournal.net The process involves the conversion of 2-chloronicotinic acid into its more reactive acid chloride, which is then reacted with 3-amino-2-chloro-4-methylpyridine. This reaction forms an amide bond, linking the two pyridine rings. Subsequent reaction with cyclopropylamine (B47189) displaces the chlorine on the first ring, and a final ring-closing step (cyclization) yields the complex, multi-ring structure of Nevirapine. chemistryjournal.net This synthesis highlights the instrumental role of the 2-chloronicotinic acid framework in building the core structure of this significant antiviral drug.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product/Intermediate | Reference |
| 1 | 2-Chloronicotinic acid | Thionyl chloride | Acid chloride formation | 2-Chloronicotinoyl chloride | chemistryjournal.net |
| 2 | 2-Chloronicotinoyl chloride | 3-Amino-2-chloro-4-methylpyridine | Amide bond formation | 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide | chemistryjournal.netresearchgate.net |
| 3 | 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide | Cyclopropylamine | Nucleophilic substitution | N-(2-Chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide | chemistryjournal.net |
| 4 | N-(2-Chloro-4-methyl-3-pyridyl)-2-(cyclopropylamino)-3-pyridine carboxamide | Sodium hydride | Intramolecular cyclization | Nevirapine | chemistryjournal.net |
This interactive table summarizes a key synthetic pathway to Nevirapine, demonstrating the application of a 2-chloronicotinic acid derivative.
Intermediacy in Agrochemical Synthesis and Development
In addition to pharmaceuticals, substituted nicotinic acids are vital for the agrochemical industry. 2-Chloronicotinic acid is a key starting material for the synthesis of the selective herbicide Diflufenican . tandfonline.com This compound is used for pre-emergence and early post-emergence control of broad-leaved weeds in crops like wheat and barley.
The synthesis of Diflufenican from 2-chloronicotinic acid is a multi-step process that efficiently constructs the final molecule. A patented method describes reacting 2-chloronicotinic acid with 3-trifluoromethyl phenol (B47542) to form an ester. This intermediate is then reacted with 2,4-difluoroaniline (B146603) in the presence of a copper-based catalyst to form the final amide product, Diflufenican. tandfonline.com This synthesis showcases the utility of 2-chloronicotinic acid as a scaffold for connecting different aromatic moieties to create a potent agrochemical. 2-chloropyridine (B119429) derivatives, in general, are important starting materials for a variety of herbicides and fungicides. google.comchempanda.com
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product/Intermediate | Reference |
| 1 | 2-Chloronicotinic acid | 3-Trifluoromethyl phenol | Esterification | 3-(Trifluoromethyl)phenyl 2-chloronicotinate | tandfonline.com |
| 2 | 3-(Trifluoromethyl)phenyl 2-chloronicotinate | 2,4-Difluoroaniline | Copper-catalyzed amination | Diflufenican | tandfonline.com |
This interactive table outlines the synthesis of the herbicide Diflufenican using 2-chloronicotinic acid as a key intermediate.
Contribution to Novel Material Science Research
While the use of this compound itself in material science is not yet widely reported, its structural motifs are highly relevant to the field. Pyridine carboxylic acids are a class of compounds actively being explored as building blocks for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). mdpi.comrsc.orgacs.org
The carboxylic acid group can act as a linker to coordinate with metal ions, forming extended network structures. The pyridine nitrogen atom provides an additional coordination site, allowing for the creation of complex, multi-dimensional frameworks. mdpi.comrsc.org These materials are of great interest for applications in gas storage, catalysis, and sensing. The presence of chloro- and methyl- substituents on the pyridine ring, as in this compound, could be used to fine-tune the properties of such materials. These substituents can influence the electronic properties, steric hindrance, and porosity of the final framework, potentially leading to materials with tailored functionalities.
Furthermore, pyridine dicarboxylic acids have been investigated as renewable monomers for the synthesis of polyesters. wur.nl These pyridinic polymers can exhibit distinct thermal and mechanical properties compared to their benzene-based counterparts, potentially offering more sustainable and circular material solutions. Although direct polymerization of this compound has not been a major focus, its bifunctional nature makes it a theoretical candidate for incorporation into novel polymer chains, where the chloro-group could be retained for post-polymerization modification or to impart specific properties like flame retardancy.
Exploration of Biological Activities of 2 Chloro 4 Methyl Nicotinic Acid Derivatives
Antimicrobial and Antibacterial Activity Profiling of Derivatives
The search for novel antimicrobial agents has led researchers to explore various nicotinic acid derivatives. Studies have shown that modifications of the nicotinic acid core can yield compounds with significant antibacterial and antifungal properties.
A series of acylhydrazones derived from nicotinic acid hydrazide demonstrated promising activity, particularly against Gram-positive bacteria. nih.gov For instance, certain acylhydrazone derivatives were effective against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) as low as 1.95 µg/mL. mdpi.com Another compound in this series showed notable activity against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with an MIC of 7.81 µg/mL. nih.govmdpi.com
Subsequent cyclization of these acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives also resulted in compounds with potent antimicrobial effects. A derivative featuring a 5-nitrofuran substituent was active against all tested microbial strains, showing particular strength against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL). nih.gov
| Compound Type | Derivative Substituent | Target Microorganism | Activity (MIC in µg/mL) | Reference |
| Acylhydrazone | - | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.govmdpi.com |
| Acylhydrazone | - | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.govmdpi.com |
| 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |
| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | nih.gov |
Furthermore, research into N-(thiophen-2-yl) nicotinamide (B372718) derivatives revealed significant fungicidal activity. Compounds featuring 5,6-dichloro substitution on the nicotinic acid ring were particularly effective against cucumber downy mildew (CDM). One such derivative, 4f , exhibited an EC50 value of 1.96 mg/L, which was superior to the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). mdpi.com In field trials, a 10% EC formulation of compound 4f demonstrated excellent control efficacy against CDM. mdpi.com
| Compound ID | Target Fungus | Activity (EC50 in mg/L) | Reference |
| 4f | Cucumber Downy Mildew | 1.96 | mdpi.com |
| Diflumetorim (Control) | Cucumber Downy Mildew | 21.44 | mdpi.com |
| Flumorph (Control) | Cucumber Downy Mildew | 7.55 | mdpi.com |
Enzyme Inhibition Studies of Nicotinic Acid Analogs
The ability of nicotinic acid analogs to inhibit specific enzymes is a key mechanism behind their therapeutic potential. Research has targeted enzymes involved in metabolic diseases and cancer.
Inhibition of Carbohydrate-Metabolizing Enzymes: Derivatives of nicotinic acid have been identified as novel noncompetitive inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion and glucose regulation. acs.org This noncompetitive inhibition is advantageous as the inhibitor binds to a site other than the active site, meaning its effect is not overcome by high substrate concentrations. acs.org Nicotinic acid 6-pyridine (thio)ether derivatives, specifically ethers 35 and 39 , showed potent inhibition of α-glucosidase with IC50 values of 32.9 µM and 26.4 µM, respectively. acs.org
Inhibition of Cytochrome P450 Enzymes: Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit human Cytochrome P450 (P450) enzymes. nih.gov This inhibition occurs through the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov At therapeutic concentrations, both compounds inhibit CYP2D6, while nicotinamide also inhibits CYP3A4 and CYP2E1. nih.gov
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 mM | nih.gov |
| Nicotinamide | CYP2D6 | 19 +/- 4 mM | nih.gov |
| Nicotinamide | CYP3A4 | 13 +/- 3 mM | nih.gov |
| Nicotinamide | CYP2E1 | 13 +/- 8 mM | nih.gov |
Inhibition of Other Key Enzymes: Nicotinic acid analogs have also been studied for their effects on other enzymes. Pharmacological doses of nicotinic acid, nicotinamide, and related compounds significantly inhibited the induction of ornithine decarboxylase (ODC), an enzyme linked to cell proliferation, by diethylnitrosamine in rat liver. nih.gov For example, 3-hydroxymethylpyridine and beta-picoline inhibited ODC induction by 94.6% and 97.6%, respectively. nih.gov
More recently, a series of N-(1,3,4-thiadiazol-2-yl)amide derivatives were identified as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway and a target for cancer therapy. acs.orgacs.org The lead compound, 19n , exhibited an IC50 value of 5.1 µM and was found to disrupt the oligomerization of 6PGD in a substrate-dependent manner. acs.orgacs.org
Investigation of Pharmacological Effects and Receptor Interactions
The pharmacological effects of nicotinic acid are primarily mediated through its interaction with specific cellular receptors. The most well-characterized of these is the G protein-coupled receptor GPR109A (also known as HM74A), which is responsible for the lipid-modifying effects of nicotinic acid, such as the significant increase in high-density lipoprotein (HDL) cholesterol. nih.gov This interaction has made nicotinic acid a therapeutic option for treating dyslipidemia and preventing cardiovascular diseases. nih.gov
Beyond metabolic regulation, nicotinic acid derivatives also interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems. The precise nature of this interaction is highly dependent on the substitution pattern of the nicotinic scaffold. A "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) revealed that small structural modifications dramatically alter receptor affinity and function. nih.gov
2'-methylation uniquely improved binding and agonist potency at α7 nAChRs. nih.gov
4'-methylation reduced potency and efficacy more significantly at α7 receptors than at α4β2 receptors. nih.gov
1'-, 3'-, and 5'-methylations were better tolerated by α7 receptors compared to α4β2 receptors. nih.gov
These findings highlight how specific substitutions on a core structure can be used to design receptor-subtype-selective drugs. nih.gov Additionally, some 2-substituted aryl derivatives of nicotinic acid have demonstrated anti-inflammatory and analgesic properties, suggesting a broader range of pharmacological activities. researchgate.net
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds to enhance their potency and selectivity. Such studies systematically modify a chemical structure to understand how each component contributes to its biological activity.
SAR of 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitors: For the N-(1,3,4-thiadiazol-2-yl)amide derivatives that inhibit 6PGD, SAR studies revealed key insights. acs.org
Region A (Acid Fragment): Replacing a 4-nitrobenzoyl group with a 4-nitrophenylacetyl group increased potency. Further optimization showed that substituents like 3,4-dichlorophenyl led to compounds with high potency against both the 6PGD enzyme and A549 cancer cells. acs.org
Region C (Thiadiazole Substituent): Fixing the optimal groups in other regions, modifications to this position showed that a 2-fluoro-4-bromo substitution maintained potent anti-6PGD activity, leading to the identification of compound 19n (IC50 = 5.1 µM). acs.org
SAR of N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: SAR studies of β-lactone carbamate (B1207046) derivatives as NAAA inhibitors led to a significant enhancement in potency. nih.govresearchgate.net The investigation of threonine-derived β-lactone analogues of a lead compound resulted in the identification of (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate (14q) . nih.gov This compound was the first single-digit nanomolar inhibitor of intracellular NAAA activity, with an IC50 of 7 nM, demonstrating a substantial improvement over the initial leads. nih.govresearchgate.net
SAR of Antimicrobial Derivatives: In the context of antimicrobial nicotinic acid derivatives, SAR analysis of acylhydrazone and 1,3,4-oxadiazoline compounds showed that the presence of a 5-nitrofuran substituent was critical for high activity against a broad range of microbial strains. nih.gov Similarly, for antifungal coumarin (B35378) derivatives, SAR studies demonstrated that O-substitutions and the introduction of electron-withdrawing groups like nitro groups were essential for potent activity against Aspergillus strains. mdpi.com
Advanced Analytical and Computational Methodologies in 2 Chloro 4 Methyl Nicotinic Acid Research
Spectroscopic Techniques for Elucidating Reaction Mechanisms
Spectroscopic methods are indispensable tools for monitoring the progress of chemical reactions involving 2-Chloro-4-methyl-nicotinic acid and for characterizing the structure of its derivatives. Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide real-time or near real-time information on the transformation of functional groups, allowing for the elucidation of reaction mechanisms.
In the synthesis of this compound, which can involve the hydrolysis of a nitrile precursor or the oxidation of a methyl group, FT-IR spectroscopy can be used to track the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of the broad O-H stretch (around 3000 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹) of the carboxylic acid. epstem.net Similarly, in esterification reactions, the disappearance of the carboxylic acid O-H signal and the appearance of a new C-O ester peak can be readily monitored.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule. researchgate.net During a reaction, changes in the chemical shifts of the protons and carbons on the pyridine (B92270) ring and the methyl group can indicate the electronic effects of the substituent changes. For example, the formation of an amide from the carboxylic acid would result in a significant downfield shift of the adjacent ring protons due to the electron-withdrawing nature of the amide group. researchgate.net Two-dimensional NMR techniques, such as COSY and HMQC, can be employed to definitively assign all proton and carbon signals in the starting materials, intermediates, and final products, thus providing a complete picture of the molecular transformations.
Table 1: Illustrative Spectroscopic Data for Functional Group Transformations
| Functional Group Transformation | Spectroscopic Technique | Key Observational Changes |
| Nitrile to Carboxylic Acid | FT-IR | Disappearance of C≡N stretch (~2230 cm⁻¹), Appearance of broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) |
| ¹³C NMR | Disappearance of nitrile carbon signal, Appearance of carboxylic acid carbon signal (~165-185 ppm) | |
| Carboxylic Acid to Ester | FT-IR | Disappearance of broad O-H stretch, Appearance of ester C=O stretch (~1735-1750 cm⁻¹) and C-O stretch (~1300-1000 cm⁻¹) |
| ¹H NMR | Appearance of signals corresponding to the alcohol moiety of the ester |
Computational Chemistry and Molecular Modeling for Predicting Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of this compound. epstem.netepstem.net These methods allow for the calculation of various molecular properties that are difficult or impossible to measure experimentally.
One of the key applications of DFT is the prediction of reaction pathways and the calculation of activation energies. nih.gov By modeling the transition states of potential reactions, researchers can predict the most likely reaction mechanisms and optimize reaction conditions to favor the desired product. For instance, the reactivity of the carboxylic acid group towards different nucleophiles can be assessed by calculating the reaction energies for esterification versus amidation.
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. epstem.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. researchgate.netresearchgate.net For this compound, the MEP map would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (blue) would be expected around the acidic proton of the carboxyl group, indicating its electrophilic nature. This information is invaluable for predicting how the molecule will interact with other reagents and in biological systems. researchgate.net
Table 2: Representative Computational Parameters for a Substituted Nicotinic Acid Derivative
| Computational Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Kinetic stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: These values are illustrative and would need to be specifically calculated for this compound.
Crystallographic Analysis of this compound Co-crystals and Complexes
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids. In the context of this compound, this technique is particularly valuable for characterizing its co-crystals and complexes, which can have modified physicochemical properties. nih.govnih.gov
Co-crystals are multi-component crystals where the components are held together by non-covalent interactions, most commonly hydrogen bonds. acs.org this compound, with its carboxylic acid group (a hydrogen bond donor and acceptor) and the pyridine nitrogen (a hydrogen bond acceptor), is an excellent candidate for forming co-crystals with a variety of other molecules (co-formers). acs.org
While a specific crystal structure for a this compound co-crystal is not detailed in the available literature, analysis of related structures, such as the co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide (B372718), shows a characteristic carboxylic acid-pyridine hydrogen bond. nih.gov Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within a crystal. nih.goviucr.org
Table 3: Common Supramolecular Synthons in Nicotinic Acid Co-crystals
| Synthon | Interacting Groups | Typical Hydrogen Bond Distance (Å) |
| Carboxylic Acid-Pyridine Heterosynthon | -COOH --- N(pyridine) | 2.6 - 2.8 |
| Carboxylic Acid Dimer Homosynthon | -COOH --- HOOC- | 2.5 - 2.7 |
| Amide-Amide Dimer Homosynthon | -C(O)NH₂ --- H₂NC(O)- | 2.8 - 3.0 |
Note: These distances are typical ranges observed in related crystal structures.
Future Perspectives and Emerging Research Trajectories for 2 Chloro 4 Methyl Nicotinic Acid
Development of Sustainable and Green Synthetic Routes
The chemical industry is undergoing a paradigm shift towards more environmentally benign manufacturing processes, guided by the principles of green chemistry. mdpi.com For a molecule like 2-chloro-4-methyl-nicotinic acid, this translates to a concerted effort to develop synthetic pathways that are not only efficient but also minimize waste and the use of hazardous materials.
Current synthetic strategies for related compounds, such as 2-chloronicotinic acid, often rely on multi-step processes that may involve harsh reagents and generate significant waste streams. patsnap.com Future research will likely focus on the development of more atom-economical and energy-efficient synthetic routes. This could involve the exploration of novel catalytic systems, the use of renewable feedstocks, and the design of one-pot reactions that reduce the need for intermediate purification steps.
For instance, the use of ozone in a one-step oxidation method for the synthesis of 2-chloronicotinic acid from 2-chloro-3-alkyl pyridine (B92270) represents a move towards greener chemistry due to its cleaner reaction profile. google.com Similar innovative approaches could be adapted for the synthesis of the 4-methyl derivative. Furthermore, solvent- and catalyst-free methods, which have been successfully applied to the synthesis of other nicotinic acid derivatives, present a promising avenue for reducing the environmental impact of production. researchgate.net
| Green Chemistry Principle | Potential Application in the Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize the generation of byproducts. |
| Atom Economy | Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product. |
| Less Hazardous Chemical Syntheses | Employing and generating substances that possess little or no toxicity to human health and the environment. |
| Designing Safer Chemicals | Engineering the molecule to have the desired function while minimizing its toxicity. |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of auxiliary substances like solvents, or replacing them with greener alternatives. |
| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Exploring the use of raw materials derived from renewable sources. |
| Reduce Derivatives | Minimizing or avoiding the use of protecting groups to reduce reaction steps. |
| Catalysis | Employing catalytic reagents in preference to stoichiometric reagents. |
| Design for Degradation | Designing chemical products that break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control to prevent the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The advent of flow chemistry has revolutionized the synthesis of organic molecules, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. nih.gov The integration of this compound synthesis into continuous flow platforms represents a significant future direction. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mit.edu
Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of novel derivatives of this compound. nih.gov These systems can rapidly generate libraries of related compounds by systematically varying reaction partners and conditions. This high-throughput approach is invaluable for structure-activity relationship (SAR) studies in drug discovery and for screening for new materials with desired properties. The expedited and safer synthesis of 2-methylpyridines using a continuous flow setup highlights the potential of this technology for producing substituted pyridine derivatives. nih.gov
Discovery of Novel Biological Targets for Derivatives
Nicotinic acid and its derivatives have a long history of use in medicine, most notably in the management of dyslipidemia. mayoclinic.org The structural framework of this compound, featuring a substituted pyridine ring, is a common motif in many biologically active compounds. Future research will undoubtedly focus on synthesizing and screening derivatives of this compound to identify novel biological targets and therapeutic applications.
The presence of the chloro and methyl groups on the nicotinic acid scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. These substitutions can alter the molecule's binding affinity for various receptors, enzymes, and other biological targets. High-throughput screening of derivatives against a wide range of biological assays could uncover new activities, for instance, as anti-inflammatory, nih.gov antimicrobial, mdpi.com or even as agents targeting specific pathways in cancer or neurodegenerative diseases. The synthesis of novel nicotinic acid derivatives with potential anti-inflammatory properties and enhanced gastric safety profiles demonstrates a promising research direction. nih.gov
| Potential Therapeutic Area | Rationale for Investigating this compound Derivatives |
| Inflammation | Substituted nicotinic acids have shown anti-inflammatory activity. |
| Infectious Diseases | The pyridine nucleus is a key component of many antibacterial and antifungal agents. |
| Oncology | Derivatives could be designed to inhibit specific kinases or other proteins involved in cancer progression. |
| Neurological Disorders | Nicotinic acid derivatives can modulate neurotransmitter systems. |
| Cardiovascular Disease | Building on the known lipid-lowering effects of nicotinic acid, new derivatives could offer improved efficacy or side-effect profiles. esmed.org |
Expanding Applications in Catalysis and Advanced Materials
The unique electronic and structural features of this compound make it a candidate for applications beyond the life sciences, particularly in the fields of catalysis and materials science. The pyridine nitrogen atom can coordinate to metal centers, suggesting its potential use as a ligand in the design of novel catalysts. These catalysts could find applications in a variety of organic transformations, potentially offering unique reactivity and selectivity.
In the realm of advanced materials, this compound could serve as a building block for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid and chloro-substituted pyridine moieties provide versatile coordination sites for constructing porous materials with tailored properties for applications such as gas storage, separation, and catalysis. The development of a continuous flow synthesis for MOF-808 demonstrates the feasibility of producing these materials in a more sustainable and scalable manner. researchgate.net
Interdisciplinary Research Collaborations for Enhanced Utility
Realizing the full potential of this compound will necessitate a highly collaborative and interdisciplinary research approach. The complexity of modern scientific challenges requires the integration of expertise from various fields.
Chemists will be essential for developing efficient and sustainable synthetic routes and for creating libraries of derivatives. Biologists and pharmacologists will be crucial for screening these compounds for biological activity and for elucidating their mechanisms of action. nih.gov Materials scientists and engineers will play a key role in exploring the applications of this molecule in catalysis and advanced materials. Furthermore, computational chemists can provide valuable insights through molecular modeling to guide the design of new derivatives with specific properties. nih.gov Such collaborative efforts will be instrumental in translating the fundamental chemical properties of this compound into tangible technological and therapeutic innovations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
